(R)-pyrrolidine-3-carboxylic acid

Catalog No.
S3331520
CAS No.
72580-54-2
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-pyrrolidine-3-carboxylic acid

CAS Number

72580-54-2

Product Name

(R)-pyrrolidine-3-carboxylic acid

IUPAC Name

(3R)-pyrrolidine-3-carboxylic acid

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1

InChI Key

JAEIBKXSIXOLOL-SCSAIBSYSA-N

SMILES

C1CNCC1C(=O)O

Canonical SMILES

C1CNCC1C(=O)O

Isomeric SMILES

C1CNC[C@@H]1C(=O)O

(R)-pyrrolidine-3-carboxylic acid, also known as (R)-beta-proline, is a naturally occurring amino acid derivative characterized by its pyrrolidine ring structure and a carboxylic acid functional group at the 3-position. This compound has garnered attention due to its role in various biochemical processes and its utility in asymmetric synthesis. The molecular formula is C5H9NO2, and it possesses a chiral center, making it significant for enantioselective reactions.

Here are some areas of scientific research where (R)-pyrrolidine-3-carboxylic acid is being investigated:

Protein structure and function:

  • (R)-Pyrrolidine-3-carboxylic acid is an important component of collagen, a protein that provides structural support to connective tissues in the body. Studies are investigating how the presence and modifications of this amino acid affect collagen structure and function [].
  • The unique ring structure of (R)-pyrrolidine-3-carboxylic acid can influence the folding and stability of proteins. Research is ongoing to understand how this amino acid contributes to the formation of specific protein structures and their associated functions [].

Enzyme activity:

  • (R)-Pyrrolidine-3-carboxylic acid can act as a substrate for certain enzymes, meaning it can be involved in enzymatic reactions. Studying the interaction of this amino acid with enzymes can provide insights into various biological processes, including metabolism and signal transduction [].

Development of new drugs and therapeutics:

  • Due to its role in protein structure and function, (R)-pyrrolidine-3-carboxylic acid is being explored for the development of new drugs and therapeutics. Researchers are investigating its potential in areas like tissue repair, wound healing, and treatment of diseases associated with collagen dysfunction [].

Studies in plants and other organisms:

  • (R)-Pyrrolidine-3-carboxylic acid is not only found in animals but also in plants and other organisms. Research is exploring its role in various biological processes in these organisms, such as plant growth and development, stress response, and interactions with beneficial microbes [].
, particularly in catalysis. It has been effectively used as a catalyst in Mannich-type reactions, where it facilitates the formation of carbon-nitrogen bonds through the reaction of ketones with alpha-imino esters. The use of (R)-pyrrolidine-3-carboxylic acid allows for high diastereo- and enantioselectivity, achieving anti/syn ratios greater than 99:1 with up to 99% enantiomeric excess in certain conditions . Additionally, it participates in Michael addition reactions, contributing to the synthesis of various derivatives .

Biologically, (R)-pyrrolidine-3-carboxylic acid exhibits several notable properties. It acts as an ergogenic supplement, enhancing physical performance by influencing metabolic pathways related to energy production. Furthermore, it has been studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems. Research indicates that it may have implications in treating neurological disorders due to its ability to cross the blood-brain barrier .

The synthesis of (R)-pyrrolidine-3-carboxylic acid can be achieved through various methods:

  • Asymmetric Synthesis: Utilizing chiral catalysts or starting materials to ensure the production of the desired enantiomer.
  • Michael Addition: Carboxylate-substituted enones can be employed in asymmetric Michael addition reactions to yield (R)-pyrrolidine-3-carboxylic acid derivatives with high enantiomeric purity .
  • Direct Catalytic Methods: Employing (R)-pyrrolidine-3-carboxylic acid itself as a catalyst in reactions such as Mannich-type reactions provides a straightforward pathway to synthesize complex molecules .

(R)-pyrrolidine-3-carboxylic acid finds applications across various fields:

  • Pharmaceuticals: It serves as a building block for the synthesis of bioactive compounds and pharmaceuticals.
  • Catalysis: Its role as a catalyst in asymmetric synthesis is crucial for producing chiral intermediates used in drug development.
  • Nutraceuticals: Due to its ergogenic properties, it is used in dietary supplements aimed at enhancing athletic performance and recovery .

Studies on the interactions of (R)-pyrrolidine-3-carboxylic acid focus on its binding affinity and efficacy in biological systems. Research indicates that this compound may interact with neurotransmitter receptors, potentially influencing cognitive functions and mood regulation. Its ability to modulate synaptic transmission has been explored, suggesting therapeutic avenues for conditions such as depression and anxiety disorders .

(R)-pyrrolidine-3-carboxylic acid is structurally related to several other compounds, each possessing unique characteristics:

Compound NameStructure/CharacteristicsUnique Features
(S)-ProlineAnother chiral amino acid; differs at the chiral centerPrimarily involved in protein synthesis
(R)-5-Methylpyrrolidine-3-carboxylic acidMethyl group substitution at the 5-positionEnhanced catalytic activity in specific reactions
(R)-2-Pyrrolidinecarboxylic acidCarboxylic group at the 2-positionDifferent stereochemical properties affecting reactivity

The uniqueness of (R)-pyrrolidine-3-carboxylic acid lies in its specific stereochemistry and its effectiveness as a catalyst for certain asymmetric transformations, distinguishing it from other similar compounds that may not exhibit the same level of selectivity or efficiency.

XLogP3

-3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

(3R)-pyrrolidine-3-carboxylic acid

Dates

Modify: 2023-08-19

Explore Compound Types